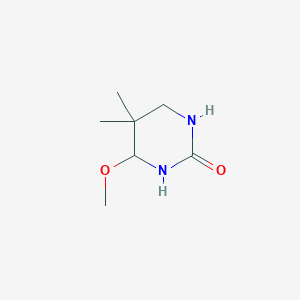
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one (TDMP) is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound that has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is not fully understood, but it is believed to involve the interaction of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one with proteins and enzymes in the body. Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been found to bind to the active site of enzymes, inhibiting their activity. It has also been found to interact with proteins, altering their structure and function. The exact mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is still being studied, and further research is needed to fully understand its effects on the body.
Biochemical and Physiological Effects:
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one can inhibit the activity of enzymes involved in inflammation and cancer cell growth. It has also been found to modulate the activity of neurotransmitters, potentially leading to its use in the treatment of neurological disorders. In vivo studies have shown that Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one can reduce inflammation and improve cognitive function in animal models.
実験室実験の利点と制限
One of the advantages of using Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its ability to interact with proteins and enzymes, making it a useful tool for studying their structure and function. Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its potential toxicity, which must be carefully monitored. Additionally, further research is needed to fully understand the mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one and its effects on the body.
将来の方向性
There are many future directions for research involving Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one. One area of research is the development of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one-based biosensors for the detection of biomolecules. Another area of research is the use of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one as a drug delivery system, potentially leading to the development of more effective and targeted therapies. Additionally, further research is needed to fully understand the mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one and its potential applications in the treatment of neurological disorders and cancer.
合成法
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with guanidine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2,4-pentanedione with guanidine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
科学的研究の応用
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In biochemistry, Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its ability to interact with proteins and enzymes, as well as its potential as a biosensor. In pharmacology, Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its potential as a drug delivery system, as well as its ability to modulate the activity of neurotransmitters.
特性
CAS番号 |
17496-94-5 |
|---|---|
製品名 |
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one |
分子式 |
C7H14N2O2 |
分子量 |
158.2 g/mol |
IUPAC名 |
4-methoxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-7(2)4-8-6(10)9-5(7)11-3/h5H,4H2,1-3H3,(H2,8,9,10) |
InChIキー |
JCAFJPDEUMZITK-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1OC)C |
正規SMILES |
CC1(CNC(=O)NC1OC)C |
その他のCAS番号 |
17496-94-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



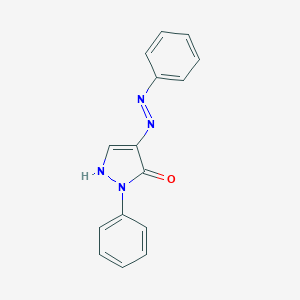
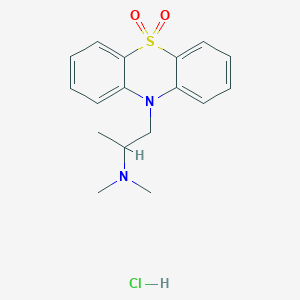
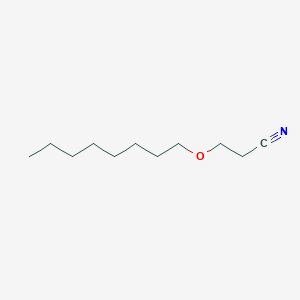



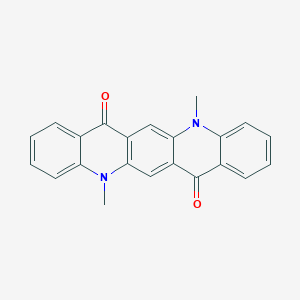
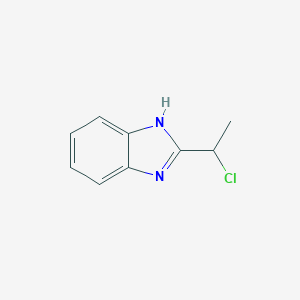
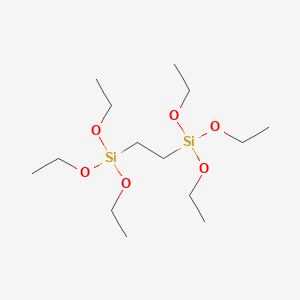

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)
